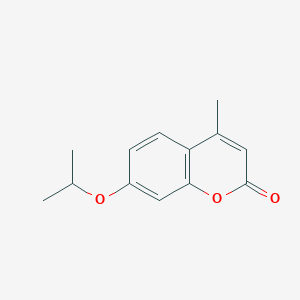![molecular formula C18H17ClN2O2 B5815496 N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5815496.png)
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide, commonly known as CM156, is a chemical compound that has been gaining attention in the scientific community due to its potential therapeutic applications. CM156 belongs to the class of benzoxazole derivatives, which have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of CM156 is not fully understood. However, it has been proposed that it acts by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs leads to increased acetylation of histones, resulting in chromatin relaxation and transcriptional activation of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
CM156 has been shown to have several biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, while having little effect on normal cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. CM156 has been shown to modulate the expression of several genes involved in cell cycle regulation, apoptosis, and angiogenesis.
実験室実験の利点と制限
One of the major advantages of CM156 for lab experiments is its selectivity towards cancer cells. It has been shown to have little effect on normal cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of CM156 is its poor solubility in water, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for research on CM156. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of CM156. Another direction is the investigation of the potential of CM156 in combination with other anticancer agents. Finally, the development of more efficient methods for the synthesis and administration of CM156 is also an important area of research.
合成法
The synthesis of CM156 involves the condensation of 2-chloroaniline and 3-methylbutyryl chloride in the presence of sodium hydride, followed by cyclization with 2-hydroxybenzaldehyde in the presence of acetic acid. The final product is obtained by recrystallization from ethanol.
科学的研究の応用
The potential therapeutic applications of CM156 have been investigated in several scientific studies. One of the major areas of interest is its anticancer activity. CM156 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It exerts its anticancer effect by inducing apoptosis and inhibiting cell proliferation.
特性
IUPAC Name |
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-11(2)9-17(22)20-12-7-8-16-15(10-12)21-18(23-16)13-5-3-4-6-14(13)19/h3-8,10-11H,9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTPVHJXXQZRIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methyl-1H-indol-3-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethanone](/img/structure/B5815413.png)
![2-benzyl-6-chloro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5815419.png)
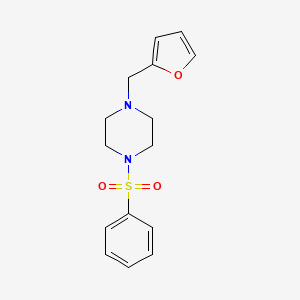
![4-benzyl-1-[(4-ethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5815430.png)
![N-(4-methylbenzyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5815437.png)
![2-(1H-benzimidazol-1-yl)-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5815441.png)
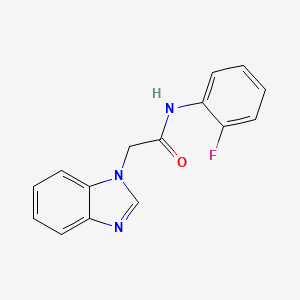
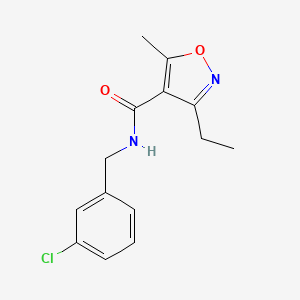
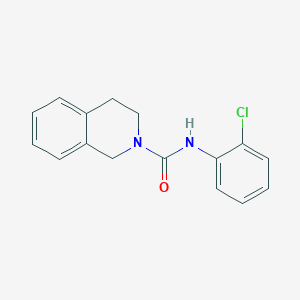
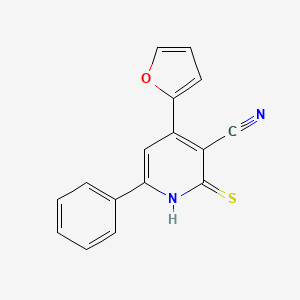

![1-[(2-bromo-4-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5815481.png)
![4-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)quinazoline](/img/structure/B5815507.png)
